L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)-
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Overview
Description
L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)- is a derivative of the amino acid L-Valine. This compound is characterized by the presence of a cyanoethyl group and a methoxycarbonyl group attached to the nitrogen atom of the valine molecule. Such modifications can significantly alter the chemical and biological properties of the parent amino acid, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)- typically involves the following steps:
Protection of the Amino Group: The amino group of L-Valine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Cyanoethyl Group: The protected L-Valine is then reacted with a cyanoethylating agent, such as acrylonitrile, under basic conditions to introduce the cyanoethyl group.
Methoxycarbonylation: The cyanoethylated intermediate is then treated with a methoxycarbonylating agent, such as methyl chloroformate, to introduce the methoxycarbonyl group.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)- can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)- depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
L-Valine, N-(2-cyanoethyl)-N-(ethoxycarbonyl)-: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
L-Valine, N-(2-cyanoethyl)-N-(acetoxycarbonyl)-: Similar structure but with an acetoxycarbonyl group.
L-Valine, N-(2-cyanoethyl)-N-(propoxycarbonyl)-: Similar structure but with a propoxycarbonyl group.
Uniqueness
L-Valine, N-(2-cyanoethyl)-N-(methoxycarbonyl)- is unique due to the specific combination of the cyanoethyl and methoxycarbonyl groups, which can impart distinct chemical and biological properties compared to other derivatives.
Properties
CAS No. |
192726-03-7 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2S)-2-[2-cyanoethyl(methoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-7(2)8(9(13)14)12(6-4-5-11)10(15)16-3/h7-8H,4,6H2,1-3H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
IKTZLEITYTUITE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CCC#N)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)N(CCC#N)C(=O)OC |
Origin of Product |
United States |
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